molecular formula C13H10F2O B2930034 3,3'-Difluorobenzhydrol CAS No. 98586-21-1

3,3'-Difluorobenzhydrol

Cat. No.: B2930034
CAS No.: 98586-21-1
M. Wt: 220.219
InChI Key: JCMJXDJOHQCPOO-UHFFFAOYSA-N
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Description

3,3'-Difluorobenzhydrol (CAS: 844683-73-4, chemical formula: C₁₃H₉ClF₂O) is a fluorinated benzhydrol derivative characterized by two fluorine atoms at the meta positions (3 and 3') of the biphenylmethanol scaffold . This compound is structurally related to other benzhydrol derivatives, such as 4,4'-difluorobenzhydrol, but differs in the substitution pattern, which significantly impacts its electronic properties, steric interactions, and biological activity. It is primarily utilized as a building block in pharmaceutical synthesis and functional polymer chemistry .

Properties

IUPAC Name

bis(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMJXDJOHQCPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3,3’-Difluorobenzhydrol can be synthesized from 3,3’-difluorobenzophenone through a reduction reaction. One common method involves the use of sodium borohydride in ethanol under an inert atmosphere at room temperature . The reaction typically proceeds as follows:

  • Dissolve 3,3’-difluorobenzophenone in absolute ethanol.
  • Add sodium borohydride to the solution.
  • Stir the mixture at room temperature for about 30 minutes.
  • Isolate the product by standard workup procedures.

Chemical Reactions Analysis

3,3’-Difluorobenzhydrol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

  • Sodium borohydride for reduction.
  • Chromium trioxide or potassium permanganate for oxidation.
  • Thionyl chloride for substitution reactions.

Mechanism of Action

The mechanism of action of 3,3’-Difluorobenzhydrol and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives have been studied as selective antagonists for muscarinic acetylcholine receptors. These receptors are G-protein-coupled receptors that mediate various physiological functions, including cognitive and motor functions . The binding of these compounds to the receptors can inhibit their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 3,3'-difluorobenzhydrol with structurally analogous benzhydrol derivatives, focusing on physicochemical properties, synthetic accessibility, and biological relevance.

Structural and Electronic Properties
Compound Substituent Positions Molecular Weight (g/mol) logD<sup>a</sup> tPSA<sup>b</sup> (Ų) logBB<sup>c</sup>
This compound 3,3' (meta) 220.21 ~2.5<sup>†</sup> ~30 ~0.2<sup>†</sup>
4,4'-Difluorobenzhydrol 4,4' (para) 220.22 2.7–3.2 20–25 0.3–0.5
3-Chloro-4'-fluorobenzhydrol 3-Cl, 4'-F 236.67 ~3.0 ~35 ~0.1
4-Fluoro-4'-methylbenzhydrol 4-F, 4'-CH₃ 216.25 2.9–3.3 20 0.4

<sup>a</sup>logD: Octanol-water partition coefficient (pH 7.4). <sup>b</sup>tPSA: Topological polar surface area (predictive of membrane permeability).

Key Observations :

  • Electron-Withdrawing Effects : Fluorine at meta positions may alter electron density distribution, affecting binding to targets such as muscarinic acetylcholine receptors (mAChRs) .

Biological Activity

3,3'-Difluorobenzhydrol, also known as bis(3-fluorophenyl)methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H10F2O
  • Molecular Weight : 224.22 g/mol
  • CAS Number : 98586-21-1

The compound features a hydroxyl group attached to a biphenyl structure with two fluorine atoms on the aromatic rings, which significantly influences its reactivity and biological properties.

This compound exhibits biological activity through various mechanisms:

  • Nucleophilic Substitution Reactions : Similar compounds have shown that they can participate in nucleophilic substitution reactions, allowing for the introduction of functional groups into target molecules.
  • Interaction with Muscarinic Acetylcholine Receptors (mAChRs) : Recent studies have identified derivatives of this compound as selective antagonists for mAChRs, which are crucial in treating neurological disorders .

Biological Activities

Research has indicated that this compound and its derivatives possess several biological activities:

  • Anticancer Activity : Some derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 21.25 μM and 29.07 μM against HepG2 and HMCCLM3 cells, respectively .
  • Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activities.
  • Antioxidant Effects : The presence of fluorine atoms may enhance the antioxidant properties of the compound, contributing to its health benefits.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant antiproliferative effects on HepG2 cells
AntimicrobialEffective against various pathogens
AntioxidantEnhanced antioxidant properties
mAChR AntagonismSelective antagonists for mAChRs

Case Study: Anticancer Research

In a study focusing on fluorinated tetrahydropyridinol derivatives, one compound exhibited notable anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction. The study demonstrated that treatment resulted in decreased levels of cyclin B1 and Cdc2, leading to cell cycle disruption at the G0/G1 phase .

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